Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-
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Overview
Description
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is a synthetic steroidal compound with the molecular formula C22H36O2Si. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- typically involves the reaction of estrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other steroidal compounds.
Biology: Studied for its effects on cellular processes and as a model compound for understanding steroid metabolism.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Estrone
- Estradiol
- Estriol
Comparison
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is unique due to the presence of the trimethylsilyl ether group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds like estrone, estradiol, and estriol, this compound exhibits different solubility, stability, and reactivity profiles, making it valuable for specific research applications .
Properties
Molecular Formula |
C21H34O2Si |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-methyl-17-trimethylsilyloxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2Si/c1-21-12-11-17-16-8-6-15(22)13-14(16)5-7-18(17)19(21)9-10-20(21)23-24(2,3)4/h13,16-20H,5-12H2,1-4H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
XCQJLMSBWHXNBX-XUDSTZEESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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